Methyl 2-[4-[[2-(methoxymethyl)thiophene-3-carbonyl]amino]pyrazol-1-yl]acetate
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Overview
Description
Methyl 2-[4-[[2-(methoxymethyl)thiophene-3-carbonyl]amino]pyrazol-1-yl]acetate is a complex organic compound that features a thiophene ring, a pyrazole ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-[[2-(methoxymethyl)thiophene-3-carbonyl]amino]pyrazol-1-yl]acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene derivative, followed by the introduction of the pyrazole ring through a cyclization reaction. The final step involves esterification to introduce the methyl acetate group. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Additionally, purification techniques such as chromatography and recrystallization are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-[[2-(methoxymethyl)thiophene-3-carbonyl]amino]pyrazol-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the carbonyl group can produce the corresponding alcohol.
Scientific Research Applications
Methyl 2-[4-[[2-(methoxymethyl)thiophene-3-carbonyl]amino]pyrazol-1-yl]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Methyl 2-[4-[[2-(methoxymethyl)thiophene-3-carbonyl]amino]pyrazol-1-yl]acetate involves its interaction with specific molecular targets. The thiophene and pyrazole rings can interact with enzymes or receptors, potentially inhibiting their activity. The ester group may also play a role in modulating the compound’s bioavailability and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[4-[[2-(methoxymethyl)thiophene-3-carbonyl]amino]pyrazol-1-yl]propanoate: Similar structure but with a propanoate ester group.
Ethyl 2-[4-[[2-(methoxymethyl)thiophene-3-carbonyl]amino]pyrazol-1-yl]acetate: Similar structure but with an ethyl ester group.
Uniqueness
Methyl 2-[4-[[2-(methoxymethyl)thiophene-3-carbonyl]amino]pyrazol-1-yl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 2-[4-[[2-(methoxymethyl)thiophene-3-carbonyl]amino]pyrazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-19-8-11-10(3-4-21-11)13(18)15-9-5-14-16(6-9)7-12(17)20-2/h3-6H,7-8H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMLNVCZLIXOIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CS1)C(=O)NC2=CN(N=C2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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